11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Overview
Description
11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazo[1,2-b]isoquinoline structure.
Functionalization: Introduction of the hydroxyethylamino group at the 11th position and the carbonitrile group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-[(2-Diethylamino)ethyl]amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- 11-[(2-Dimethylamino)ethyl]amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- 11-[(2-Morpholinyl)ethyl]amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Uniqueness
What sets 11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile apart from similar compounds is its unique hydroxyethylamino group. This functional group can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
11-(2-hydroxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H18N4O/c19-11-14-12-5-1-2-6-13(12)17(20-9-10-23)22-16-8-4-3-7-15(16)21-18(14)22/h3-4,7-8,20,23H,1-2,5-6,9-10H2 |
InChI Key |
BACLSZJXOUVVND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCCO |
Origin of Product |
United States |
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